Hept-4-YN-2-one
Description
Hept-4-yn-2-one (CAS: 26059-43-8) is a seven-carbon alkyne-ketone hybrid compound with the molecular formula C₇H₁₀O and a molecular weight of 110.15 g/mol . Its IUPAC name reflects the priority of the ketone group (at position 2) over the alkyne (at position 4), resulting in the systematic numbering this compound . The structure comprises a linear carbon chain: CH₃-C(=O)-CH₂-C≡C-CH₂-CH₂-CH₃. This compound is characterized by the presence of both a polar carbonyl group and a nonpolar alkyne moiety, making it a versatile intermediate in organic synthesis and coordination chemistry .
Properties
CAS No. |
159112-93-3 |
|---|---|
Molecular Formula |
C7H10O |
Molecular Weight |
110.156 |
IUPAC Name |
hept-4-yn-2-one |
InChI |
InChI=1S/C7H10O/c1-3-4-5-6-7(2)8/h3,6H2,1-2H3 |
InChI Key |
OFFUFZKTFCPSKA-UHFFFAOYSA-N |
SMILES |
CCC#CCC(=O)C |
Synonyms |
4-Heptyn-2-one (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Hex-2-yn-4-one (2-Methyl-4-hexyne-3-one) is a structural isomer with a methyl branch, altering steric and electronic properties compared to the linear this compound .
- Hept-4-en-2-one replaces the alkyne with an alkene, reducing electron-withdrawing effects and reactivity toward electrophilic additions .
2.2 Physical and Spectroscopic Properties
- Melting/Boiling Points: Alkyne-containing ketones generally exhibit lower melting points than aromatic analogs due to reduced symmetry and weaker intermolecular forces. For example, pyridine derivatives in show melting points >260°C, but aliphatic ynones like this compound are likely liquids at room temperature .
- IR Spectroscopy :
- ¹H NMR :
- This compound :
- δ 2.1–2.3 ppm (triplet, CH₂ adjacent to ketone).
- δ 1.8–2.0 ppm (multiplet, CH₂ groups near alkyne) .
2.4 Stability and Practical Considerations
- This compound : As an internal alkyne, it is more stable than terminal analogs (e.g., 3-Heptyn-2-one) but may require inert storage to prevent oxidation .
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